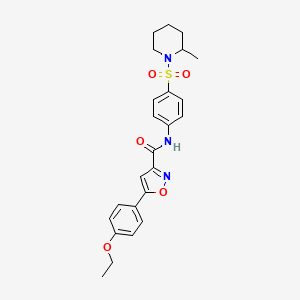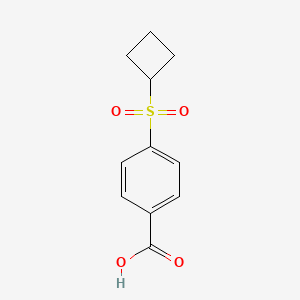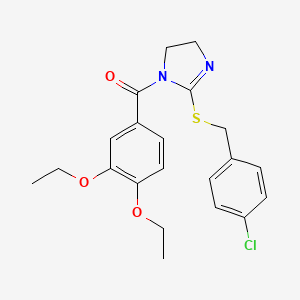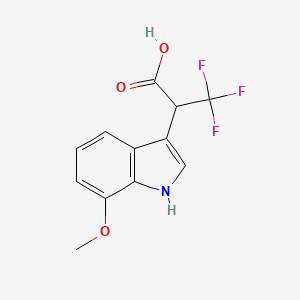
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1985 by Dr. Ken Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been extensively studied for its potential applications in various fields of biomedical research.
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
- Anticancer Activity : Synthesized derivatives, including 1-aryl-3-(2-chloroethyl) ureas, have shown cytotoxicity against human adenocarcinoma cells, indicating potential as anticancer agents (Gaudreault et al., 1988). Additionally, symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation and suggesting a pathway for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Insecticide Development
- Insecticidal Activity : Certain urea derivatives interfere with cuticle deposition in insects, representing a novel class of insecticides. Their activity leads to a failure to molt or pupate, resulting in death, which could be safe towards mammals (Mulder & Gijswijt, 1973). This unique mode of action provides a foundation for developing new insecticides.
Corrosion Inhibition
- Corrosion Inhibition : Urea derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. Compounds such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea showed significant inhibition efficiency, acting as mixed-type inhibitors and suggesting applications in protecting metal surfaces in industrial settings (Bahrami & Hosseini, 2012).
Environmental Impact and Degradation
- Photodegradation and Hydrolysis : Studies on the photodegradation and hydrolysis of substituted ureas, including environmental contaminants, provide insights into their stability and degradation pathways in aquatic environments. These findings are crucial for assessing the environmental impact of these compounds and developing strategies for their removal or management (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-18(24,10-9-13-5-3-2-4-6-13)12-21-17(23)22-14-7-8-15(19)16(20)11-14/h2-8,11,24H,9-10,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJVHHUOQKUFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)

![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2995171.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)
![[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone](/img/structure/B2995175.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)